N-tert-Butyl-3-methoxybenzamide N-tert-Butyl-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 49834-28-8
VCID: VC1984109
InChI: InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
SMILES: CC(C)(C)NC(=O)C1=CC(=CC=C1)OC
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

N-tert-Butyl-3-methoxybenzamide

CAS No.: 49834-28-8

Cat. No.: VC1984109

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-3-methoxybenzamide - 49834-28-8

Specification

CAS No. 49834-28-8
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name N-tert-butyl-3-methoxybenzamide
Standard InChI InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
Standard InChI Key BBJIKDPUJFNWSL-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=CC(=CC=C1)OC
Canonical SMILES CC(C)(C)NC(=O)C1=CC(=CC=C1)OC

Introduction

Chemical Structure and Properties

N-tert-Butyl-3-methoxybenzamide (CAS: 49834-28-8) has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized as a white solid that belongs to the class of anilides. The compound features a benzamide backbone with a tert-butyl group attached to the nitrogen atom and a methoxy group at the meta position (position 3) of the benzene ring .

Structural Characteristics

The structure of N-tert-Butyl-3-methoxybenzamide comprises several key functional groups:

  • An amide bond (-CO-NH-) linking the aromatic ring to the tert-butyl group

  • A methoxy group (-OCH3) at the meta position of the benzene ring

  • A tert-butyl group [-(C(CH3)3)] connected to the nitrogen of the amide

These structural elements contribute to the compound's chemical reactivity, solubility profile, and biological activity.

Physical and Chemical Properties

The compound exists as a white solid at room temperature. Its chemical identity can be confirmed through various analytical techniques. Spectroscopic data reveal characteristic signals:

Analytical MethodKey CharacteristicsData
1H NMR (400 MHz, CDCl3)Distinctive proton signalsδ 7.34-7.25 (m, 2H), 7.20 (d, J = 7.6 Hz, 1H), 7.03-6.96 (m, 1H), 6.01 (s, 1H), 3.82 (s, 3H), 1.46 (s, 9H)
IR SpectroscopyCharacteristic stretching3330 cm-1 (NH), 1643 cm-1 (C=O)
SMILES NotationStructural representationCC(C)(C)NC(=O)C1=CC(=CC=C1)OC
InChIChemical identifierInChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)

Synthesis Methods

Multiple synthetic routes exist for preparing N-tert-Butyl-3-methoxybenzamide, each with specific advantages and limitations.

Carboxylic Acid Amidation

The most direct approach involves the reaction between 3-methoxybenzoic acid and tert-butylamine. This synthesis typically proceeds through:

  • Activation of 3-methoxybenzoic acid: The carboxylic acid group is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

  • Amidation reaction: The activated acid reacts with tert-butylamine to form the amide bond

  • Purification: The crude product is purified through recrystallization or column chromatography

This method typically yields the product in good to excellent yields under mild conditions.

Comparative Synthesis Methods

MethodKey ReagentsConditionsAdvantagesYield Range
Carboxylic Acid Activation3-Methoxybenzoic acid, tert-butylamine, DCCRoom temperature, dichloromethane or THFWell-established, reliable65-75%
Di-tert-butyl Dicarbonate3-Methoxybenzonitrile, (Boc)2O, Cu(OTf)2Room temperature, solvent-freeEnvironmentally friendly, simple workup80-85%
Ritter Reactiontert-Butanol/bromide/acetate, nitrilesVarious catalystsVersatile substrate scope70-90%

Chemical Reactions

N-tert-Butyl-3-methoxybenzamide can undergo various reactions due to its functional groups.

Hydrolysis Reactions

The amide bond in N-tert-Butyl-3-methoxybenzamide is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis: Under acidic conditions (HCl or H₂SO₄ at elevated temperatures), the amide bond breaks to yield 3-methoxybenzoic acid and tert-butylamine.

Basic Hydrolysis: Treatment with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions also leads to hydrolysis of the amide bond.

These hydrolysis reactions typically proceed with high yields (approximately 85%) when refluxed at 80°C in the presence of aqueous HCl .

Substitution Reactions

The methoxy group on the benzene ring can undergo nucleophilic substitution with various nucleophiles:

Nucleophilic Attack: In polar aprotic solvents (e.g., DMSO, acetonitrile), the methoxy group can be displaced by nucleophiles such as iodide (I⁻) to produce 3-iodo-N-tert-butylbenzamide. This reaction typically proceeds at 60°C with yields around 78% .

Biological Activities

Research has indicated that N-tert-Butyl-3-methoxybenzamide possesses several notable biological activities.

Anticancer Properties

Studies have demonstrated the antiproliferative effects of N-tert-Butyl-3-methoxybenzamide on MCF-7 breast cancer cells. The compound exhibits an IC50 value that indicates effective inhibition of cancer cell growth at low concentrations, suggesting its potential utility in developing targeted cancer therapies.

The mechanism appears to involve inhibition of Poly [ADP-ribose] polymerase 1 (PARP1), an enzyme crucial in DNA repair processes. By disrupting the DNA repair pathway, the compound induces genomic instability in cancer cells, ultimately leading to cell death. This mechanism highlights its potential as an anticancer agent, particularly for cancers that rely heavily on DNA repair mechanisms.

Anti-inflammatory Effects

In vivo models assessing anti-inflammatory effects revealed that treatment with N-tert-Butyl-3-methoxybenzamide led to decreased markers of inflammation. These findings support its therapeutic potential in treating inflammatory diseases. The exact molecular mechanisms remain under investigation, but the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially providing pain relief.

Activity TypeTarget/ModelKey FindingsPotential Applications
AnticancerMCF-7 breast cancer cellsEffective inhibition of cell growth at low concentrationsTargeted cancer therapies
Anti-inflammatoryIn vivo inflammation modelsDecreased markers of inflammationTreatment of inflammatory diseases
AntimicrobialVarious bacterial strainsInhibition of bacterial growthAntimicrobial drug development

Structure-Activity Relationships

Understanding how structural features of N-tert-Butyl-3-methoxybenzamide relate to its biological activities provides valuable insights for developing more effective derivatives.

Key Structural Elements

The biological activities of N-tert-Butyl-3-methoxybenzamide can be attributed to several structural features:

  • The tert-butyl group: Provides steric bulk that may influence receptor binding and metabolic stability

  • The methoxy group: Contributes to electronic properties and may form hydrogen bonds with target proteins

  • The amide bond: Serves as both hydrogen bond donor and acceptor, crucial for interactions with biological targets

Comparative Analysis with Similar Compounds

N-tert-Butyl-3-methoxybenzamide can be compared with structurally related compounds to understand the impact of specific modifications:

CompoundStructural DifferenceBiological Impact
N-tert-Butyl-4-methoxybenzamideMethoxy at para instead of meta positionDifferent electronic distribution affecting binding properties
N-tert-Butyl-benzamideNo methoxy substitutionLess capable of hydrogen bonding interactions
N-tert-Butyl-3-fluorobenzamideFluoro instead of methoxy groupDifferent electronic and steric effects
3-MethoxybenzamideNo tert-butyl groupMore polar, different pharmacokinetic profile

The position of the methoxy group (meta vs. para) significantly impacts electronic distribution across the molecule. For instance, N-(tert-Butyl)-4-methoxybenzamide demonstrates different spectroscopic properties with 1H NMR signals at δ 7.68 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 5.87 (br. s, 1H), 3.83 (s, 3H), 1.46 (s, 9H) .

Research Applications

N-tert-Butyl-3-methoxybenzamide serves various functions in scientific research and development.

Pharmaceutical Development

The compound's biological activities make it a valuable candidate for pharmaceutical development:

  • Anticancer Research: Its selective toxicity toward cancer cells positions it as a promising lead compound for developing targeted cancer therapies

  • Anti-inflammatory Agents: The anti-inflammatory properties suggest potential applications in developing new treatments for inflammatory conditions

  • Structure-Activity Relationship Studies: The compound serves as a useful template for creating libraries of derivatives with enhanced properties

Chemical Research

As a synthetic intermediate, N-tert-Butyl-3-methoxybenzamide contributes to the development of more complex compounds:

  • Building Block: Serves as an intermediate in the synthesis of various organic compounds

  • Reaction Development: Provides a model substrate for testing new synthetic methodologies

  • Catalysis Research: Used as a substrate in studies exploring novel catalytic systems

Analytical Methods for Characterization

Proper characterization of N-tert-Butyl-3-methoxybenzamide is essential for confirming structural integrity and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR typically shows characteristic signals for:

    • tert-butyl group (singlet at ~1.46 ppm)

    • methoxy group (singlet at ~3.82 ppm)

    • aromatic protons (multiple signals between 7.0-7.4 ppm)

    • amide proton (singlet at ~6.0 ppm)

Infrared (IR) Spectroscopy:

  • Shows characteristic bands for:

    • N-H stretching (~3330 cm-1)

    • C=O stretching (~1643 cm-1)

    • C-O stretching (~1250 cm-1)

Chromatographic Methods

Thin-Layer Chromatography (TLC):

  • Used for monitoring reaction progress and purity assessment

  • Typically visualized under UV light at 254 nm

Column Chromatography:

  • Used for purification, typically performed over aluminum oxide (neutral, 200-300 mesh)

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